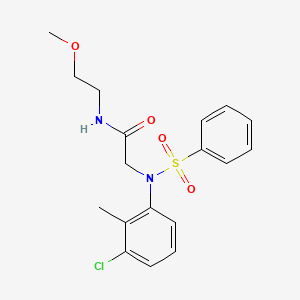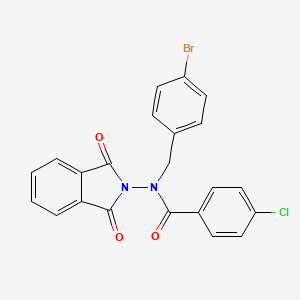![molecular formula C22H18Cl2N2O3 B5163040 N-[3-(benzoylamino)-4-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5163040.png)
N-[3-(benzoylamino)-4-methylphenyl]-3,5-dichloro-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(benzoylamino)-4-methylphenyl]-3,5-dichloro-4-methoxybenzamide, commonly known as BMD-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMD-1 is a benzamide derivative that has been synthesized using a specific method and has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
BMD-1 has been found to have potential applications in various scientific research fields. One of the primary applications of BMD-1 is in cancer research. BMD-1 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been found to induce cell cycle arrest and apoptosis in cancer cells. BMD-1 has also been found to sensitize cancer cells to chemotherapy drugs, making it a potential adjunct therapy for cancer treatment.
BMD-1 has also been found to have potential applications in neuroscience research. It has been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced damage. BMD-1 has also been found to improve cognitive function in animal models of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of BMD-1 is not fully understood. However, it has been found to inhibit the activity of the enzyme PARP-1 (poly(ADP-ribose) polymerase-1), which is involved in DNA repair and cell survival. Inhibition of PARP-1 activity leads to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
BMD-1 has been found to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. BMD-1 has also been found to sensitize cancer cells to chemotherapy drugs. In addition, BMD-1 has been found to have neuroprotective effects and can protect neurons from oxidative stress-induced damage. BMD-1 has also been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BMD-1 in lab experiments is its potential applications in cancer research and neuroscience research. BMD-1 has been found to have significant effects on cancer cells and neurons, making it a potential candidate for further research in these fields. However, one of the limitations of using BMD-1 in lab experiments is its potential toxicity. BMD-1 has been found to have cytotoxic effects on some normal cells, and its toxicity needs to be carefully evaluated before using it in further research.
Orientations Futures
There are several future directions for research on BMD-1. One of the future directions is to further investigate the mechanism of action of BMD-1. Understanding the mechanism of action can help in the development of more effective therapies for cancer and neurodegenerative diseases. Another future direction is to evaluate the toxicity of BMD-1 in more detail. This can help in determining the safety of using BMD-1 in further research and potential clinical applications. Finally, further research is needed to evaluate the efficacy of BMD-1 in animal models and clinical trials. This can help in determining its potential as a therapeutic agent for cancer and neurodegenerative diseases.
In conclusion, BMD-1 is a chemical compound that has potential applications in various scientific research fields. It has been synthesized using a specific method and has been found to have various biochemical and physiological effects. BMD-1 has potential applications in cancer research and neuroscience research, and its mechanism of action needs to be further investigated. However, the toxicity of BMD-1 needs to be carefully evaluated before using it in further research and potential clinical applications.
Méthodes De Synthèse
BMD-1 is synthesized using a specific method that involves the reaction of 3-amino-4-methylacetanilide with 3,5-dichloro-4-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain BMD-1. The synthesis method has been optimized to obtain high yields of BMD-1 with high purity.
Propriétés
IUPAC Name |
N-(3-benzamido-4-methylphenyl)-3,5-dichloro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O3/c1-13-8-9-16(12-19(13)26-21(27)14-6-4-3-5-7-14)25-22(28)15-10-17(23)20(29-2)18(24)11-15/h3-12H,1-2H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAUXGRQIVYHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5162957.png)
![N-[2-(benzyloxy)ethyl]-2,4-dichlorobenzamide](/img/structure/B5162965.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxy-2-naphthamide](/img/structure/B5162972.png)
![3-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5162976.png)
![2-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-oxazinane](/img/structure/B5162979.png)
![N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5162993.png)

![4,4'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5163004.png)

![2,3-dimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5163013.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5163022.png)
![methyl 2-amino-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B5163025.png)

![2-methyl-3-[5-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5163045.png)
